2-Pyrrolidinepropanol, 1-methyl- is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 99.15 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, with a propanol side chain and a methyl group attached to the nitrogen atom. The compound is often used in various
The chemical reactivity of 2-Pyrrolidinepropanol, 1-methyl- can be attributed to the presence of the hydroxyl (-OH) group and the nitrogen atom in the pyrrolidine ring. Common reactions include:
These reactions demonstrate the compound's versatility in organic synthesis.
2-Pyrrolidinepropanol, 1-methyl- exhibits various biological activities. It has been studied for its potential pharmacological effects, particularly as an intermediate in drug synthesis. Its structural similarity to other biologically active compounds suggests possible interactions with biological receptors, making it relevant in medicinal chemistry. Specifically, its derivatives may exhibit anticholinergic properties, which could be beneficial in treating conditions such as Parkinson’s disease and other neurological disorders .
Several synthesis methods for 2-Pyrrolidinepropanol, 1-methyl- have been reported:
These methods highlight the compound's synthetic accessibility and utility in organic chemistry.
The applications of 2-Pyrrolidinepropanol, 1-methyl- are diverse:
These applications underline its significance in both industrial and research settings.
Interaction studies involving 2-Pyrrolidinepropanol, 1-methyl- often focus on its role as a ligand or substrate in biochemical pathways. Research indicates that it may interact with specific receptors or enzymes, influencing biological processes such as neurotransmission or metabolic pathways. Its derivatives have been explored for potential therapeutic effects against neurological disorders due to their ability to modulate receptor activity .
Several compounds share structural similarities with 2-Pyrrolidinepropanol, 1-methyl-, each with unique properties and applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Methyl-2-Pyrrolidone | Widely used solvent; high polarity; versatile | |
1-Methyl-3-pyrrolidinol | Exhibits different biological activity; used in pharmaceuticals | |
Procyclidine | Anticholinergic agent; used in treating Parkinson's disease |
These compounds highlight the diversity within this class of chemicals while showcasing the unique characteristics of 2-Pyrrolidinepropanol, 1-methyl-, particularly its potential biological activities and synthetic utility.
Catalytic hydrogenation has emerged as a cornerstone for synthesizing 2-pyrrolidinepropanol, 1-methyl- due to its ability to control stereochemistry and functional group compatibility. The heterogeneous hydrogenation of substituted pyrroles using palladium catalysts, such as 10% Pd/C or PdO, achieves full reduction of the aromatic system with up to four new stereocenters. For example, Jiang and Frontier demonstrated that hydrogenating N-ethyl pyrrolidone at 140–160°C under 6 MPa hydrogen pressure with Pd/C yields N-ethyl pyrrolidine with 87–93% efficiency. The reaction proceeds via a two-step mechanism: initial reduction of the lactam carbonyl group forms a stereocenter that directs subsequent pyrrole ring hydrogenation, ensuring high diastereoselectivity.
Industrial applications leverage solvent flexibility, with methanol or ethanol enabling mass ratios of 1:1–3 (substrate:solvent). Catalytic loads as low as 3–10 wt% relative to the substrate maintain cost-effectiveness while avoiding stoichiometric reagents like lithium aluminum hydride. Post-processing is streamlined through direct distillation, eliminating complex aluminum oxide removal steps.
Parameter | Optimal Range | Impact on Yield/Selectivity |
---|---|---|
Temperature | 140–160°C | Maximizes reaction rate |
Hydrogen Pressure | 6 MPa | Ensures complete reduction |
Catalyst Loading | 3–10 wt% Pd/C or PdO | Balances cost and activity |
Solvent | Methanol/Ethanol | Enhances substrate solubility |
Sodium borohydride-iodine systems enable stereoselective reductions of γ-lactam precursors to 2-pyrrolidinepropanol derivatives. In a representative protocol, NaBH₄ and iodine in tetrahydrofuran reduce N-aryl-γ-lactam-3-carboxylic acids to N-arylpyrrolidin-3-ylmethanols with >90% yield. The iodine acts as a Lewis acid, polarizing the carbonyl group and facilitating hydride transfer from borohydride to the electrophilic carbon. This method avoids harsh conditions, operating at room temperature with a 3:1 molar ratio of NaBH₄ to substrate.
Simultaneous reduction of ester and olefin groups is achievable using lithium borohydride, as evidenced by EvitaChem’s synthesis route for 2-pyrrolidinepropanol, 1-methyl-. The borohydride selectively targets ester carbonyls first, forming alkoxide intermediates that subsequently reduce double bonds via radical mechanisms. This one-pot strategy simplifies multi-step syntheses, though steric hindrance from the methyl group on nitrogen necessitates extended reaction times (6–12 hours).
Scalable production of 2-pyrrolidinepropanol, 1-methyl- relies on optimizing catalytic systems for concurrent bond transformations. The patented PdO-catalyzed hydrogenation of N-ethyl pyrrolidone exemplifies this, achieving 93.4% yield at 150°C with a substrate-to-catalyst ratio of 32:1. Key advantages include:
Comparative analysis of batch vs. continuous processes reveals a 15–20% cost reduction in the latter due to higher throughput and reduced catalyst degradation. Additionally, replacing tetrahydrofuran with ethanol in borohydride-mediated routes mitigates flammability risks, aligning with industrial safety standards.
2-Pyrrolidinepropanol, 1-methyl-, commonly recognized as N-methyl-2-pyrrolidone, demonstrates exceptional solubilization capabilities for hydrophobic active pharmaceutical ingredients through a dual mechanism involving both cosolvency and complexation effects [1] [2]. This dipolar aprotic solvent exhibits remarkable efficacy in enhancing the aqueous solubility of poorly soluble compounds, with solubility enhancements reaching up to 800-fold compared to water alone [2].
The compound operates through simultaneous cosolvency and complexation mechanisms, distinguishing it from conventional pharmaceutical solvents [2]. The cosolvency effect results from the weakening of water's hydrogen-bonded structure through the polar disubstituted cyclic amide group, while the complexation effect occurs via hydrophobic interactions between the solvent's non-polar carbons and drug molecules [2]. This dual mechanism enables 2-pyrrolidinepropanol, 1-methyl- to achieve superior solubilization efficiency compared to ethanol and propylene glycol across multiple drug classes [2].
Table 1: Solubilization Efficacy Comparison of 2-Pyrrolidinepropanol, 1-methyl- with Alternative Solvents
Compound | Phenobarbital (S₀.₂/S_int) | Carbendazim (S₀.₂/S_int) | Griseofulvin (S₀.₂/S_int) | Ketoprofen (S₀.₂/S_int) | Estrone (S₀.₂/S_int) | Testosterone (S₀.₂/S_int) | Amiodarone (S₀.₂/S_int) |
---|---|---|---|---|---|---|---|
2-Pyrrolidinepropanol, 1-methyl- | 6.2 | 31.7 | 25.1 | 47.4 | 47.0 | 14.9 | 389.1 |
Ethanol | 2.1 | 6.9 | 9.7 | 6.1 | 13.6 | 8.6 | 67.5 |
Propylene Glycol | 1.5 | 5.9 | 4.4 | 3.2 | 6.8 | 4.2 | 16.9 |
Research demonstrates that the solubilization efficiency correlates strongly with the logarithm of the octanol-water partition coefficient of the drug for the cosolvency component, while complexation strength depends on molecular shape and aromaticity rather than polarity alone [2]. The sigma coefficient values ranging from 3.9 to 10.0 indicate significant cosolvency effects, while complexation constants between 0.1 and 46.1 demonstrate variable complexation strengths depending on drug structure [2].
The solvent's effectiveness extends across diverse pharmaceutical classes, including anti-inflammatory compounds, steroid hormones, and cardiovascular medications [2]. For highly lipophilic compounds such as amiodarone, 2-pyrrolidinepropanol, 1-methyl- provides nearly 400-fold solubility enhancement compared to water, substantially exceeding the performance of conventional cosolvents [2]. This enhanced solubilization capacity makes it particularly valuable for formulating injectable preparations and oral solutions of poorly soluble active pharmaceutical ingredients [1].
2-Pyrrolidinepropanol, 1-methyl- functions as an effective chemical penetration enhancer for transdermal drug delivery through multiple mechanisms that modify stratum corneum structure and drug permeation pathways [3] [4] [5]. The compound enhances transdermal flux through cotransport mechanisms when applied in combination with active pharmaceutical ingredients, facilitating improved drug permeation across human epidermis [5].
The penetration enhancement occurs primarily through interactions with skin lipid domains, causing reversible disruption of the highly ordered lipid bilayer structure without causing permanent damage to the stratum corneum [4] [6]. Molecular dynamics simulations reveal that 2-pyrrolidinepropanol, 1-methyl- forms complexes with drug molecules through hydrogen bonding and pi-pi stacking interactions, particularly with the compound's amido group [5]. This complexation facilitates drug transport across the skin barrier while maintaining the enhancer's solvent properties [5].
Table 2: Penetration Enhancement Efficacy in Transdermal Delivery Systems
Drug Model | Enhancer | Enhancement Ratio | Flux Increase | Mechanism |
---|---|---|---|---|
Bupranolol | 2-Pyrrolidinepropanol, 1-methyl- (5% w/v) | 2.4-fold | 2.4x vs control | Lipid domain modification |
Bupranolol | 2-Pyrrolidone (5% w/v) | 3.8-fold | 3.8x vs control | Stratum corneum interaction |
Propranolol | 2-Pyrrolidinepropanol, 1-methyl- (10%) | Significant | ~15-fold vs control | Cotransport mechanism |
Ketoprofen | 2-Pyrrolidinepropanol, 1-methyl- | Most effective | Variable | Combined enhancement |
The enhancement mechanism involves modification of both polar and non-polar permeation pathways through the stratum corneum [7]. The compound increases drug diffusivity through skin proteins while simultaneously altering the multilaminate pathway structure [7]. Studies demonstrate that pyrrolidone derivatives, including 2-pyrrolidinepropanol, 1-methyl-, partition effectively into human stratum corneum and alter the solvent nature of the membrane, facilitating enhanced drug permeation [7].
Temperature effects on penetration enhancement reveal that increased temperatures reduce the complexation strength between the enhancer and drug molecules, indicating that the enhancement mechanism involves enthalpically favorable interactions that are entropically opposed [2]. The penetration enhancement demonstrates concentration dependency, with optimal enhancement typically occurring at concentrations between 5-10% weight per volume [3] [8].
Research indicates that the compound's effectiveness as a penetration enhancer varies significantly based on the physicochemical properties of the permeant drug, with enhanced efficacy observed for compounds with appropriate molecular size and lipophilicity characteristics [9] [10]. The reversible nature of the enhancement effect ensures that skin barrier function recovers after removal of the enhancer, making it suitable for pharmaceutical applications requiring temporary permeation enhancement [10].
The pharmacokinetic profile of 2-pyrrolidinepropanol, 1-methyl- demonstrates favorable absorption, distribution, metabolism, and elimination characteristics compared to alternative pharmaceutical solvents [11] [12]. Following oral administration, the compound exhibits rapid absorption from the gastrointestinal tract with peak plasma concentrations occurring within 2 hours [12]. The volume of distribution of 0.7 liters per kilogram indicates widespread tissue distribution throughout the body [11].
Table 3: Pharmacokinetic Parameters of 2-Pyrrolidinepropanol, 1-methyl-
Parameter | Value | Comparison to Alternatives | Clinical Significance |
---|---|---|---|
Volume of Distribution | 0.7 L/kg | Moderate distribution | Widespread tissue penetration |
Half-life (oral/dermal) | 9-12 hours | Longer than ethanol | Sustained presence |
Half-life (inhalation) | 4 hours | Shorter elimination | Route-dependent clearance |
Bioavailability (dermal) | 69-78% | Higher than many solvents | Effective absorption |
Primary Metabolite | 5-hydroxy-N-methyl-2-pyrrolidone | Unique pathway | Predictable metabolism |
Urinary Excretion (unchanged) | 0.8% | Low unchanged excretion | Extensive metabolism |
The metabolic pathway involves hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone by cytochrome P450 isoform 1E, followed by oxidation to N-methylsuccinimide and subsequent hydroxylation to 2-hydroxy-N-methylsuccinimide [11] [12]. The major metabolite, 5-hydroxy-N-methyl-2-pyrrolidone, accounts for 44% of the administered dose in urinary excretion, while 2-hydroxy-N-methylsuccinimide represents 20% of elimination [12]. The metabolite half-lives in urine approximate 4, 8, and 17 hours for 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide respectively [12].
Dermal absorption studies reveal significant gender differences, with female subjects demonstrating 78% absorption compared to 69% in males following topical application [13]. The percutaneous absorption varies substantially depending on formulation vehicle, with pure compound showing 31% absorption, 30% aqueous solution demonstrating 3.5% absorption, and 30% solution in limonene achieving 72% absorption [13]. These variations highlight the importance of formulation design in optimizing pharmacokinetic performance [13].